Product packaging for Methyl 2-amino-4-hydroxypentanoate(Cat. No.:)

Methyl 2-amino-4-hydroxypentanoate

Cat. No.: B13632210
M. Wt: 147.17 g/mol
InChI Key: CRVQMXNSPBLTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-hydroxypentanoate is a chemical compound of interest in organic chemistry and biochemical research. With a molecular formula identified as C6H13NO3 based on related structural analogs , this ester possesses both amino and hydroxyl functional groups, making it a versatile intermediate for further chemical synthesis and exploration. Compounds with this general structure are often investigated as potential precursors or analogs in the development of biologically active molecules. For instance, structurally related compounds such as (S)-2-amino-4-oxo-5-hydroxypentanoic acid have been studied for their potent antifungal activity, functioning through the specific inhibition of microbial enzymes like homoserine dehydrogenase, a target absent in animals which allows for selective toxicity . Similarly, other hydroxypentanoate derivatives have been identified as inhibitors of significant human enzymes, including matrix metalloproteinase-9, which plays a key role in tissue remodeling and disease processes . Researchers may value this compound as a building block for pharmaceutical development, a tool compound for probing enzymatic mechanisms, or a candidate for metabolic studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13632210 Methyl 2-amino-4-hydroxypentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-amino-4-hydroxypentanoate

InChI

InChI=1S/C6H13NO3/c1-4(8)3-5(7)6(9)10-2/h4-5,8H,3,7H2,1-2H3

InChI Key

CRVQMXNSPBLTCE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OC)N)O

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 4 Hydroxypentanoate and Its Stereoisomers

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods offer the advantage of high selectivity and mild reaction conditions, leveraging the inherent chirality of enzymes to produce enantiomerically pure compounds.

Enzyme-Mediated Reductions in Chiral Synthesis

Enzyme-mediated reductions are a powerful tool for establishing stereocenters. While a direct enzymatic reduction to form methyl 2-amino-4-hydroxypentanoate is not extensively documented, analogous transformations provide a clear blueprint. For instance, the reduction of a keto group precursor, methyl 2-amino-4-oxopentanoate, can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs). These enzymes, often from organisms like Saccharomyces cerevisiae (baker's yeast) or specifically engineered strains, utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group, creating a chiral hydroxyl center. The stereochemical outcome (either (R) or (S) at the C4 position) can often be controlled by selecting an appropriate enzyme or by modifying the substrate.

Biocatalytic Procedures for Stereoselective Transformations

Biocatalytic tandem reactions have emerged as an elegant and efficient strategy for the synthesis of γ-hydroxy-α-amino acids. nih.govresearchgate.netacs.org A notable approach involves a one-pot, two-step enzymatic reaction sequence. nih.govresearchgate.netacs.org This process can be adapted for the synthesis of this compound. The sequence would begin with an enantioselective aldol (B89426) addition of pyruvate (B1213749) to propionaldehyde, catalyzed by an aldolase (B8822740) such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. nih.govresearchgate.netacs.org This step would yield a chiral 4-hydroxy-2-oxo acid intermediate. Subsequent enantioselective amination of this intermediate using an (S)-selective transaminase would introduce the amino group at the C2 position, leading to the desired (2S,4R)-configured hydroxy amino acid derivative. nih.govresearchgate.netacs.org The efficiency of this biocatalytic cascade is highlighted by the high conversions and enantioselectivities achieved for various nonaromatic aldehydes. nih.govresearchgate.netacs.org

AldehydeAldol AdductTransaminase SystemFinal Product ConfigurationReference
Various nonaromatic aldehydesChiral 4-hydroxy-2-oxo acidsHBPA/T039 and benzylamine(2S,4R) nih.govacs.org
Various nonaromatic aldehydesChiral 4-hydroxy-2-oxo acidsHBPA/BCAT/AspAT and L-Glu(2S,4R) nih.govacs.org

Enantioselective Epoxide Hydrolysis Routes

The enantioselective ring-opening of epoxides is a well-established method for the synthesis of chiral 1,2-amino alcohols. rroij.comursa.cat This strategy can be applied to the synthesis of this compound by starting with a suitable chiral epoxide precursor. Epoxide hydrolases (EHs) are particularly effective biocatalysts for the kinetic resolution of racemic epoxides through enantioselective hydrolysis. researchgate.netnih.gov This process can yield both the unreacted epoxide and the corresponding vicinal diol in high enantiomeric purity. researchgate.net For the synthesis of our target compound, a racemic epoxide, such as methyl 3-(oxiran-2-yl)propanoate, could be subjected to enzymatic hydrolysis. The selective opening of one enantiomer would leave the other, enantiopure epoxide, which can then be converted to this compound through subsequent amination. mdpi.com Alternatively, the desymmetrization of a meso-epoxide using an EH can produce a chiral diol with high enantiomeric excess, which can then be further functionalized. capes.gov.br

Epoxide SubstrateCatalyst/ReagentKey TransformationProductReference
Arylglycidols and their ethersAqueous ammonia (B1221849) with organic co-solventsRegioselective ring-opening1,2-amino alcohols ursa.cat
Racemic epoxidesEpoxide hydrolases (EHs)Enantioselective hydrolysisEnantiopure epoxides and diols researchgate.netnih.gov
meso-EpoxidesMicrobial epoxide hydrolasesDesymmetrizationChiral (R,R)- or (S,S)-diols capes.gov.br

Asymmetric Organic Synthesis

Traditional organic synthesis offers a diverse toolbox for the construction of chiral molecules, often relying on chiral auxiliaries or catalysts to control stereochemistry.

Aldol Condensation Strategies for Hydroxylated Backbones

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can establish two new stereocenters simultaneously. acs.org For the synthesis of β-hydroxy α-amino acids, the aldol reaction of a glycine (B1666218) enolate equivalent with an aldehyde is a common strategy. acs.org To synthesize this compound, a glycine Schiff base, such as the benzophenone (B1666685) imine of methyl glycinate, can be treated with a strong base to form the enolate, which then reacts with propanal. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the reactants. Brønsted base catalysis, for instance, has been shown to provide syn-β-hydroxy α-amino acids with high diastereoselectivity and enantioselectivity. acs.org

PronucleophileAldehydeCatalystDiastereoselectivity (syn:anti)Enantiomeric Excess (ee)Reference
Benzophenone imine of glycine o-nitroanilideVariousBrønsted baseHigh syn-selectivityGood to excellent acs.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product. Pseudoephedrine is a well-known chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can be precursors to amino acids. researchgate.net A more recent development is the use of pseudoephenamine, which offers similar or improved diastereoselectivities and is not subject to the same regulatory restrictions as pseudoephedrine. researchgate.net In a typical sequence for a related synthesis, a chiral auxiliary-derived amide would be enolized and then reacted with an appropriate electrophile. For our target compound, this could involve the alkylation of a glycine-derived chiral amide with a propylene (B89431) oxide equivalent or a related three-carbon electrophile. The high propensity of pseudoephenamine-derived amides to be crystalline can facilitate purification by recrystallization, leading to high diastereomeric purity. researchgate.net

Chiral AuxiliaryKey AdvantageDiastereoselectivityReference
PseudoephedrineWidely used for diastereoselective alkylationsGood researchgate.net
PseudoephenamineNo regulatory restrictions, often higher diastereoselectivity, crystalline derivativesEqual or greater than pseudoephedrine researchgate.net

Stereoselective Hydrocyanation Routes to Amino Acids

Stereoselective hydrocyanation, the addition of hydrogen cyanide across a carbon-carbon double bond, is a powerful method for generating chiral nitriles, which are versatile precursors to α-amino acids. While direct application to a precursor of this compound is not extensively documented, the principles can be applied to appropriately substituted olefins.

Modern advancements have focused on cyanide-free methods to enhance safety and operational simplicity. One such innovative approach utilizes a dual palladium/copper hydride (Pd/CuH)-catalyzed protocol. In this system, oxazoles function as nitrile equivalents. The process involves an initial asymmetric hydroarylation, followed by a [4+2]/retro-[4+2] cycloaddition sequence to deconstruct the oxazole (B20620) ring, ultimately yielding the desired enantiomerically enriched nitrile under mild conditions. researchgate.net This nitrile can then be hydrolyzed and esterified to produce the target amino ester. The key to stereoselectivity is the use of chiral ligands in the hydroarylation step, which dictates the configuration of the newly formed stereocenter.

Catalyst SystemSubstrate TypeKey FeaturePotential Application
Dual Pd/CuHVinyl Arenes, Terminal OlefinsUses oxazoles as safe nitrile equivalentsAsymmetric synthesis of chiral nitriles convertible to amino acids

Sharpless Dihydroxylation and Related Asymmetric Oxidations

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of stereoselective synthesis, enabling the conversion of prochiral alkenes into vicinal diols with high enantiopurity. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgencyclopedia.pub The choice of ligand, typically from pre-packaged "AD-mix" reagents (AD-mix-α or AD-mix-β), determines which face of the alkene is hydroxylated, allowing for predictable control over the product's stereochemistry. wikipedia.orgencyclopedia.pub

For the synthesis of a 4-hydroxy amino acid, a suitable olefin precursor, such as methyl pent-3-enoate, could be subjected to Sharpless dihydroxylation. This would install the hydroxyl groups at C3 and C4. Subsequent regioselective manipulation of the resulting diol, such as selective protection and conversion of one hydroxyl group to an amino group, would lead to the desired product.

A related and more direct method is the Sharpless Asymmetric Aminohydroxylation (AA), which concurrently installs adjacent amino and hydroxyl functionalities across a double bond. rsc.orglibretexts.org This reaction often uses a source of nitrogen like a chloramine (B81541) salt and provides a direct route to β-amino alcohols or α-hydroxy-β-amino acid derivatives, which are significant pharmacophores. rsc.orglibretexts.org

Table 1: Key Features of Sharpless Asymmetric Oxidations

Reaction Catalyst/Reagent Substrate Product Key Advantage
Asymmetric Dihydroxylation (AD) OsO₄, Chiral Quinine Ligand (AD-mix) Alkene Vicinal Diol High enantioselectivity, predictable stereochemistry. organic-chemistry.orgencyclopedia.pub

Stereoselective Alkylation and Derivatization Approaches

The stereoselective alkylation of glycine enolate equivalents is a widely used and effective strategy for the synthesis of diverse α-amino acids. core.ac.uk This approach involves deprotonating a glycine derivative, which is typically protected as a Schiff base, to form a nucleophilic enolate that can then be alkylated with an appropriate electrophile.

To synthesize this compound, a suitable three-carbon electrophile containing a protected hydroxyl group, such as a 2-(bromoethyl)dioxolane or a related acetal, would be required. The stereochemical outcome of the alkylation is controlled by using a chiral auxiliary or a chiral phase-transfer catalyst. researchgate.netnih.gov For instance, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand can be alkylated with high diastereoselectivity. nih.gov Subsequent hydrolysis removes the protecting groups and the chiral auxiliary to yield the desired amino acid. nih.gov

Modern variations on this theme include palladium-catalyzed allylic alkylations of chelated glycine ester enolates, which offer a sophisticated means of forming the C-C bond. researchgate.net Another atom-economical approach is hydrogen-borrowing catalysis, which uses an alcohol as the alkylating agent, avoiding the need for pre-activated electrophiles like alkyl halides. acs.orgnih.gov An iridium catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes condensation with the enolate, followed by reduction of the resulting alkene by the "borrowed" hydrogen. acs.orgnih.gov

Multi-Step Synthesis of Related Amino Esters

For example, a synthesis could commence from a chiral starting material like a homoserine-derived aldehyde. nih.gov A Henry reaction (nitro-aldol) with nitromethane, catalyzed by a chiral copper complex, can establish the stereochemistry at the C4 position. nih.gov Subsequent reduction of the nitro group to an amine and manipulation of the existing functional groups would complete the synthesis.

An emerging paradigm in multi-step synthesis is the use of continuous flow chemistry. syrris.jp In this approach, reagents, catalysts, and scavengers are immobilized on solid supports and packed into columns. syrris.jp A solution of the starting material is then pumped sequentially through these columns, allowing multiple reaction, work-up, and purification steps to be combined into a single continuous operation. syrris.jp This methodology has been successfully applied to the multi-step synthesis of natural products and offers significant advantages in terms of speed, efficiency, and automation. syrris.jp

Protective Group Strategies in Synthetic Pathways

In any multi-step synthesis of a polyfunctional molecule, the strategic use of protecting groups is essential to prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org this compound contains three distinct functional groups—an amine, a carboxylic ester, and a secondary alcohol—each requiring consideration for protection.

The choice of protecting groups is governed by their stability to various reaction conditions and the ability to remove them selectively. numberanalytics.com This principle of selective removal is known as an orthogonal strategy. organic-chemistry.org For instance, an amine might be protected as a tert-butyloxycarbonyl (Boc) group, which is stable to many conditions but readily removed with acid. fiveable.me The hydroxyl group could be protected as a tert-butyldimethylsilyl (TBS) ether, which is removed with a fluoride (B91410) source (e.g., TBAF), or as a benzyl (B1604629) (Bn) ether, removed by hydrogenolysis. fiveable.melibretexts.org The methyl ester is relatively stable but can be hydrolyzed under basic or acidic conditions.

Table 2: Common Orthogonal Protecting Groups in Amino Acid Synthesis

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amine tert-Butyloxycarbonyl Boc Acid (e.g., TFA) fiveable.me
Amine Carbobenzyloxy Cbz Hydrogenolysis (e.g., H₂, Pd/C) fiveable.me
Amine 9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) fiveable.me
Hydroxyl tert-Butyldimethylsilyl Ether TBDMS or TBS Fluoride Source (e.g., TBAF) fiveable.me
Hydroxyl Benzyl Ether Bn Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org
Carboxylic Acid Benzyl Ester Bn Ester Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Ester Moiety

The methyl ester group in Methyl 2-amino-4-hydroxypentanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, transesterification, aminolysis, and amidation reactions.

Ester Hydrolysis and Transesterification Pathways

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be achieved under both acidic and basic conditions. In the context of this compound, this reaction would yield 2-amino-4-hydroxypentanoic acid.

Under acidic conditions, the reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. The reaction is reversible, and the equilibrium can be shifted towards the products by removing the methanol (B129727) as it is formed.

Basic hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide. This process yields the carboxylate salt, which can then be protonated to give the free carboxylic acid.

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. For instance, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would produce Ethyl 2-amino-4-hydroxypentanoate and methanol. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Aminolysis and Amidation Reactions

Aminolysis is the reaction of the ester with an amine to form an amide and an alcohol. When this compound is treated with ammonia (B1221849), it can form 2-amino-4-hydroxypentanamide. Similarly, reaction with primary or secondary amines will yield the corresponding N-substituted amides. These reactions are typically slower than hydrolysis and may require heating.

Transformations at the Alpha-Amino Group

The primary amino group at the alpha-position is a key site for various chemical modifications, including derivatization and the introduction of protecting groups, which are crucial for peptide synthesis and other applications.

Derivatization Reactions of the Amine

The nucleophilic nature of the alpha-amino group allows for a wide range of derivatization reactions. For instance, it can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Acylation and Protection Strategies

Acylation of the amino group is a common transformation. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield N-acetyl-methyl 2-amino-4-hydroxypentanoate. nih.gov This acylation is a way to protect the amino group or to introduce specific functionalities.

In peptide synthesis and other complex syntheses, the amino group is often protected to prevent unwanted side reactions. Common protecting groups for amino acids and their esters include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com The reaction conditions are generally mild. google.com For instance, L-hydroxyproline methyl ester, a similar cyclic amino acid ester, can be BOC-protected using BOC anhydride and sodium bicarbonate in a tetrahydrofuran/water solvent mixture. google.com

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A general method for the Cbz protection of amines involves using Cbz-Cl in water at room temperature, which is an environmentally friendly approach. nih.gov

The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

Reactions of the Hydroxyl Group

The secondary hydroxyl group on the pentanoate chain offers another site for chemical modification, although its reactivity is generally lower than that of the amino group. Selective reaction at the hydroxyl group often requires the prior protection of the more nucleophilic amino group.

Common reactions of the hydroxyl group include oxidation, etherification, and esterification.

Oxidation of the secondary alcohol can lead to the corresponding ketone, 2-amino-4-oxopentanoate, using various oxidizing agents.

Etherification , the formation of an ether, can be achieved by reacting the N-protected this compound with an alkyl halide in the presence of a base (Williamson ether synthesis).

Esterification of the hydroxyl group can be accomplished by reacting the N-protected compound with an acyl chloride or an acid anhydride in the presence of a base. For example, O-acetylation can be achieved using acetic anhydride and pyridine. nih.gov This allows for the introduction of a second ester functionality into the molecule.

The selective transformation of the different functional groups in this compound highlights its utility as a versatile chiral building block for the synthesis of more complex molecules, including modified amino acids and heterocyclic compounds.

Oxidation Reactions to Carbonyls

The secondary hydroxyl group at the C-4 position of this compound is susceptible to oxidation to form the corresponding ketone, Methyl 2-amino-4-oxopentanoate. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents.

Commonly employed reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate), and sulfur-based reagents (e.g., Swern oxidation, Dess-Martin periodinane). The choice of oxidant is often crucial to avoid over-oxidation or side reactions involving the amino and ester groups. For instance, in the synthesis of related compounds, protecting the amino group (e.g., as a carbamate) is a common strategy before carrying out oxidation to prevent undesired side reactions. tdcommons.org

A plausible reaction scheme for the oxidation of N-protected this compound is shown below:

Scheme 1: General oxidation of an N-protected γ-hydroxy-α-amino ester to the corresponding γ-keto-α-amino ester.

The resulting product, Methyl 2-amino-4-oxopentanoate, is a γ-keto-α-amino acid derivative, a valuable building block in the synthesis of various heterocyclic compounds and non-proteinogenic amino acids.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperature.Mild oxidant, often used for sensitive substrates.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Low temperature (-78 °C), DCM as solvent.Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP)DCM or other aprotic solvents, room temperature.Mild, neutral conditions, but the reagent is explosive under certain conditions.

Reductions of Hydroxylated Intermediates

The reduction of the hydroxyl group in this compound would lead to the formation of Methyl 2-aminopentanoate. However, the direct reduction of an unactivated secondary alcohol is generally challenging. More commonly, the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage.

Alternatively, the reduction of the corresponding ketone, Methyl 2-amino-4-oxopentanoate, can be a viable route to either the starting material or its diastereomer, depending on the reducing agent and reaction conditions. The stereoselective reduction of β- and γ-keto esters is a well-established method for the synthesis of chiral hydroxy esters. researchgate.net

Furthermore, the ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield the corresponding amino diol. The reduction of α-amino acids and their esters to 1,2-amino alcohols is a known transformation, often proceeding with retention of optical purity. researchgate.net

Cyclization Reactions and Lactone Formation

The presence of a hydroxyl group at the γ-position relative to the ester carbonyl in this compound makes it a prime candidate for intramolecular cyclization to form a five-membered lactone, specifically a γ-butyrolactone derivative. This reaction, known as lactonization, is typically acid or base-catalyzed and involves the nucleophilic attack of the hydroxyl oxygen onto the ester carbonyl carbon. youtube.com

The general mechanism for the acid-catalyzed lactonization is as follows:

Protonation of the ester carbonyl oxygen to increase its electrophilicity.

Intramolecular nucleophilic attack by the γ-hydroxyl group on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to the methoxy (B1213986) group.

Elimination of methanol as a leaving group and deprotonation to regenerate the acid catalyst and form the γ-lactone.

This intramolecular cyclization is a key reaction in the synthesis of many natural products and biologically active molecules. The transformation of γ-hydroxy-α-amino acids into the corresponding α-amino-γ-butyrolactones is a documented process. acs.org

Scheme 2: Intramolecular cyclization of this compound to form an α-amino-γ-lactone.

The ease of this reaction is dependent on the stability of the resulting ring. Five- and six-membered rings (γ- and δ-lactones) are generally the most thermodynamically stable and readily formed.

Role As a Synthetic Intermediate and Building Block

Precursor in Natural Product Synthesis

The parent compound, 2-amino-4-hydroxypentanoic acid, has been identified as a constituent of complex natural products, underscoring its relevance as a precursor for total synthesis and the generation of related analogues.

While the direct incorporation of methyl 2-amino-4-hydroxypentanoate into polyketide chains is not extensively documented in available literature, its structural motifs are relevant to natural product biosynthesis. The biosynthesis of complex molecules often involves hybrid pathways that merge non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. In such cases, amino acids and their derivatives are loaded, modified, and elongated alongside polyketide building blocks. For instance, the in-vitro reconstitution of yersiniabactin (B1219798) synthesis demonstrates the transfer of elongating acyl-S-enzyme chains across NRPS/PKS interfaces. researchgate.net Although a direct example involving this compound is not specified, its structure makes it a plausible candidate for incorporation into hybrid peptide-polyketide natural products.

The most defined role for this compound is as a building block for non-ribosomal peptides and their synthetic analogs. The parent amino acid is a known "unnatural" or non-canonical amino acid found in microbially produced peptides.

A notable example is the antibiotic tetrapeptide GE81112A, which is synthesized by non-ribosomal peptide synthetase (NRPS) modules. researchgate.net This complex peptide contains several unnatural amino acids, including a 2-amino-4-hydroxypentanoic acid moiety that bears a carbamate (B1207046) group. researchgate.net The total synthesis of GE81112A and its congeners relies on the availability of such non-canonical building blocks, including the protected forms of 2-amino-4-hydroxypentanoic acid. researchgate.net

Furthermore, patents describe the use of 2-amino-4-hydroxypentanoic acid and its stereoisomers, such as (2R,4S)-2-amino-4-hydroxypentanoic acid, as non-canonical amino acids for the solid-phase synthesis of peptide analogs designed to bind specific biological targets like sortilin. google.com

Table 1: Components of the Natural Tetrapeptide GE81112A

Component Description Reference
2-amino-4-hydroxypentanoic acid moiety An unnatural amino acid building block of the core peptide structure. researchgate.net
3-hydroxypipecolic acid A trans-configured unnatural amino acid. researchgate.net
Chloro-hydroxyhistidine A modified histidine residue. researchgate.net

Direct application of this compound as a building block in the synthesis of alkaloids is not prominently featured in the reviewed literature. However, its potential as a precursor for biologically active molecules is evident from its inclusion in patents related to compounds with immunomodulatory activity and antiviral phosphonate (B1237965) analogs. google.comgoogle.com Patents for genome and pathway engineering also list 2-amino-4-hydroxypentanoic acid among compounds that can be produced by engineered host cells, suggesting its value as a precursor for various pharmaceutical intermediates. googleapis.com The antibiotic activity of the GE81112A peptide, which contains this amino acid, further highlights its role in the formation of biologically active structures. researchgate.net

Utilization in Non-Peptidic Synthetic Pathways

The utility of this compound extends beyond peptide synthesis. Its functional groups allow it to serve as a chiral scaffold or intermediate in other synthetic routes. A Chinese patent concerning the biosynthesis of various chemicals, including aromatics, lists 2-amino-4-hydroxypentanoic acid in a description of pathways, implying its potential role as a versatile metabolic precursor that can be channeled into diverse non-peptidic biosynthetic routes in engineered microorganisms. google.com

Precursor for Polyhydroxyalkanoate Production (Non-Human)

There is no specific information in the surveyed scientific and patent literature that directly links this compound or its parent acid to a role as a precursor for the production of polyhydroxyalkanoates (PHAs) in non-human organisms. PHA biosynthesis typically utilizes hydroxyalkanoate-CoA thioesters as substrates, and while pathways exist to convert various precursors into these monomers, a pathway from 2-amino-4-hydroxypentanoic acid has not been described.

Generation of Analogues for Mechanistic Biochemical Studies

The incorporation of non-canonical amino acids like 2-amino-4-hydroxypentanoic acid into peptides is a key strategy for generating analogues used in mechanistic biochemical studies. By replacing a standard amino acid with this hydroxy-functionalized analog, researchers can probe the structural and functional role of specific residues in peptide-protein interactions.

Patents describe the creation of extensive genetic libraries in host cells to produce a wide array of chemical compounds, including 2-amino-4-hydroxypentanoic acid, for screening and the development of molecules with desired biochemical properties. googleapis.com Its use in synthetic peptides that bind to the protein sortilin is an example of creating specific molecular probes to study biological recognition events. google.com The synthesis of phosphonate compounds with potential immunomodulatory or antiviral activity also points to the use of such amino acid derivatives in creating molecules to probe biological pathways. google.comgoogle.com

Biochemical Pathways and Enzymatic Transformations Non Human Systems

Occurrence and Metabolism of 2-amino-4-hydroxypentanoic Acid in Microorganisms

2-amino-4-hydroxypentanoic acid has been identified in various natural sources, indicating its synthesis and metabolism by living organisms. It has been reported in the common bean, Phaseolus vulgaris, and the stereoisomer (2S,4R)-2-amino-4-hydroxypentanoic acid has been found in the fungus Rubroboletus satanas. nih.govscilit.com The presence of this amino acid in a fungus points towards its involvement in microbial biochemical pathways. Fungi are known to synthesize a vast array of amino acids, many of which are not found in humans. nih.gov The biosynthesis of such compounds is a part of the primary and secondary metabolism of these organisms.

Microorganisms, including bacteria and fungi, are capable of producing a wide range of amino acids through various metabolic routes, often starting from intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the citric acid cycle. researchgate.net While the precise metabolic pathway for 2-amino-4-hydroxypentanoic acid in microorganisms is not yet fully elucidated, its structural similarity to other well-characterized amino acids allows for informed hypotheses about its synthesis and degradation.

Enzymatic Activities Involved in Biosynthesis and Degradation

The biochemical transformations of 2-amino-4-hydroxypentanoic acid are likely mediated by several classes of enzymes that are central to amino acid metabolism. These include enzymes involved in the metabolism of branched-chain amino acids, as well as various transferases, dehydrogenases, reductases, and dehydratases.

Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are essential amino acids that play critical roles in cellular metabolism. google.com The catabolism of BCAAs is initiated by aminotransferases, followed by oxidative decarboxylation. nih.gov Leucine, with the chemical name 2-amino-4-methyl-pentanoic acid, is structurally very similar to 2-amino-4-hydroxypentanoic acid, differing only by a hydroxyl group instead of a methyl group at the 4-position. This structural analogy suggests that 2-amino-4-hydroxypentanoic acid could be a substrate for or an intermediate in pathways related to BCAA metabolism in some microorganisms.

Bacteria, including those in the human microbiota, are capable of synthesizing BCAAs. nih.gov The enzymes in these pathways often have a degree of substrate flexibility, which might allow them to act on analogs like 2-amino-4-hydroxypentanoic acid.

Aminotransferases, also known as transaminases, are a ubiquitous class of enzymes that catalyze the interconversion of amino acids and α-keto acids. wikipedia.org This process is a cornerstone of amino acid synthesis and degradation. wikipedia.org It is highly probable that an aminotransferase is involved in the synthesis of 2-amino-4-hydroxypentanoic acid by transferring an amino group to the corresponding α-keto acid, 2-oxo-4-hydroxypentanoic acid. The reverse reaction would be the first step in its degradation. Bacterial extracts have been shown to catalyze the transamination of various amino acids with glyoxylic acid, demonstrating the broad scope of these enzymes in microorganisms. asm.org

Dehydrogenases are enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺/NADP⁺ or a flavin coenzyme. nih.gov In the context of 2-amino-4-hydroxypentanoic acid metabolism, a dehydrogenase could be involved in the reversible conversion of the 4-hydroxy group to a keto group, forming 2-amino-4-oxopentanoic acid. Such reactions are common in the metabolic pathways of hydroxy amino acids.

Reductases and dehydratases are key enzymes in various metabolic pathways, including fatty acid and amino acid metabolism. In the context of pentanoate metabolism, these enzymes would be crucial for modifying the carbon skeleton. A reductase could catalyze the reduction of a keto group to a hydroxyl group, a key step in the synthesis of 2-amino-4-hydroxypentanoic acid from a 4-oxo precursor.

Dehydratases catalyze the removal of a water molecule from a substrate. In the BCAA biosynthesis pathway, the enzyme dihydroxy acid dehydratase (DHAD) catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate. nih.gov A similar enzymatic activity could potentially be involved in the metabolism of 2-amino-4-hydroxypentanoic acid, possibly leading to the formation of an unsaturated intermediate. The microbial metabolism of pentanoate, a C5 compound, has been shown to involve its conversion to acetyl-CoA and succinyl-CoA, which then enter the TCA cycle. asm.org

A significant finding in the study of compounds related to 2-amino-4-hydroxypentanoic acid is the inhibition of homoserine dehydrogenase. The natural antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), produced by Streptomyces sp., is a potent inhibitor of homoserine dehydrogenase in Saccharomyces cerevisiae. nih.govnih.gov This enzyme is crucial for the biosynthesis of the aspartate family of amino acids, which includes methionine, threonine, and isoleucine. nih.gov The inhibition of this enzyme leads to the antifungal activity of RI-331. nih.gov Given the structural similarity, it is plausible that 2-amino-4-hydroxypentanoic acid or its derivatives could also interact with and potentially modulate the activity of homoserine dehydrogenase in certain microorganisms.

Enzyme ClassPotential Role in 2-amino-4-hydroxypentanoic acid MetabolismExample from Related Pathways
AminotransferaseSynthesis from 2-oxo-4-hydroxypentanoic acid or degradation to it.Branched-chain aminotransferase in BCAA metabolism. nih.gov
DehydrogenaseInterconversion of the 4-hydroxy and 4-oxo forms.Homoserine dehydrogenase in aspartate family amino acid biosynthesis. nih.gov
ReductaseSynthesis from a 4-oxo precursor.Ketol-acid reductoisomerase in BCAA biosynthesis. nih.gov
DehydrataseFormation of an unsaturated intermediate.Dihydroxy acid dehydratase in BCAA biosynthesis. nih.gov

Intermediary Role in Microbial Production of Specialty Chemicals

Microorganisms are increasingly being used as cellular factories for the production of a wide array of specialty chemicals, including amino acids and their derivatives. scilit.comnih.gov Synthetic biology and metabolic engineering approaches are employed to develop microbial strains capable of overproducing desired compounds. nih.govnih.gov Amino acids serve as versatile building blocks for the synthesis of various valuable chemicals, such as diamines, diacids, and keto acids. nih.gov

While there is no direct report of methyl 2-amino-4-hydroxypentanoate being used as an intermediate in industrial microbial production, its chemical structure makes it a potentially valuable precursor. As a chiral molecule with multiple functional groups (an amino group, a carboxyl group, and a hydroxyl group), it could be enzymatically converted to a variety of other useful compounds. The microbial synthesis of aromatic amino acids and their derivatives is a well-established field, and similar principles could be applied to the production of chemicals derived from non-proteinogenic amino acids like 2-amino-4-hydroxypentanoic acid. google.comnih.gov The development of biocatalytic systems, for instance, has enabled the synthesis of 2-amino-4-hydroxybutanoic acid (homoserine) using a combination of an aldolase (B8822740) and a transaminase. nih.gov Similar multi-enzyme cascade reactions could potentially be designed to utilize 2-amino-4-hydroxypentanoic acid or its ester for the synthesis of novel specialty chemicals.

Lack of Specific Research Data on Enzymatic Processes for this compound

Despite a comprehensive search of scientific literature, no specific research findings on the stereochemical control in enzymatic processes for the compound this compound were identified. Consequently, the generation of a detailed article with research data and tables on this specific topic is not possible at this time.

While the field of biocatalysis extensively covers the stereoselective synthesis of various amino acids and their derivatives, including hydroxy amino acids, public-domain research appears to have not specifically focused on or reported the enzymatic synthesis or resolution of this compound.

General methodologies for the enzymatic production of chiral hydroxy amino acid esters often involve enzymes such as lipases for kinetic resolution or a combination of aldolases and transaminases for stereoselective synthesis. These approaches have been successfully applied to a wide range of substrates. However, the application of these enzymatic strategies and the resulting stereochemical outcomes for this compound have not been documented in the available literature.

Therefore, the requested detailed analysis, including data tables on research findings concerning the stereochemical control in non-human enzymatic processes for this particular compound, cannot be provided.

Advanced Analytical Methodologies for Characterization and Stereochemical Assessment

Chromatographic Techniques for Stereoisomer Separation

Chromatographic methods are indispensable for the separation of the stereoisomers of methyl 2-amino-4-hydroxypentanoate. Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The ability to separate and quantify these individual forms is critical for understanding their distinct biological activities and for ensuring the stereochemical purity of synthetic preparations.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomer Resolution

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of the diastereomers of this compound. This method leverages the different volatilities and interactions of the derivatized diastereomers with a chiral stationary phase within the GC column.

To make the amino acid ester amenable to GC analysis, a derivatization step is necessary to increase its volatility. creative-proteomics.com Common derivatization strategies include acylation and esterification. creative-proteomics.com For instance, derivatization with reagents like heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) can be employed. nih.gov

The separation of the resulting diastereomeric derivatives is achieved on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.govnih.gov This chiral stationary phase interacts differently with each diastereomer, leading to their differential retention times and subsequent separation. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio, confirming the identity of each separated diastereomer. creative-proteomics.com This technique has proven effective for the analysis of various amino acid diastereomers, offering high sensitivity and resolution. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of this compound. nih.govasianpubs.org This is particularly important in pharmaceutical applications where one enantiomer may have therapeutic benefits while the other could be inactive or even harmful. asianpubs.org

Two primary approaches are used for chiral HPLC separations: direct and indirect. The direct method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. researchgate.net The indirect method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov For example, N-Boc-proline has been used as a derivatizing agent for the enantiomeric resolution of fluoroquinolones. nih.gov

The choice of mobile phase, which typically consists of a mixture of an organic solvent and a buffer, is crucial for achieving optimal separation. oup.com The detection is usually performed using a UV-Vis detector. nih.gov Validated HPLC methods can achieve excellent linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ), making them suitable for the stringent quality control required for pharmaceutical-grade compounds. nih.govasianpubs.org

Utilization of Chiral Stationary Phases (CSPs) in Amino Acid Analysis

The development and application of Chiral Stationary Phases (CSPs) have revolutionized the field of amino acid analysis, including the separation of compounds like this compound. nih.gov CSPs are specifically designed to have chiral recognition capabilities, allowing for the direct separation of enantiomers without the need for derivatization. researchgate.net

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics, chiral crown ethers, and Pirkle-type phases. researchgate.net For instance, CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 have been successfully used for the resolution of racemic β-amino acids. nih.gov The choice of CSP depends on the specific structure of the analyte.

The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, differ in stability for each enantiomer, resulting in different retention times. nih.govresearchgate.net The use of CSPs in HPLC provides a powerful and versatile tool for the enantioselective analysis of amino acids and their derivatives. nih.gov

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While chromatographic techniques are essential for separating stereoisomers, spectroscopic methods provide detailed information about the molecular structure and stereochemistry of this compound. Advanced spectroscopic techniques go beyond simple identification to offer a comprehensive understanding of the compound's three-dimensional architecture.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of organic molecules, including this compound. researchgate.net While basic 1D NMR (¹H and ¹³C) provides information about the connectivity of atoms, advanced NMR techniques can be used to determine the relative and absolute stereochemistry.

One common approach for stereochemical assignment is the use of chiral derivatizing agents (CDAs). researchgate.netfrontiersin.org These are enantiomerically pure reagents that react with the chiral analyte to form diastereomers. The NMR spectra of these diastereomers will exhibit distinct chemical shifts, allowing for the differentiation of the original enantiomers. frontiersin.org For example, the absolute configuration of secondary alcohols can be determined by comparing the proton NMR spectra of their esters with (R)- or (S)-9-anthrylmethoxyacetic acid. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are also invaluable. COSY helps to establish the connectivity of protons, while NOESY provides information about the spatial proximity of atoms, which can be used to deduce the relative stereochemistry of the molecule. Changes in NMR chemical shifts upon the addition of a chiral solvating agent can also be used to determine enantiomeric excess. frontiersin.org

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. acs.org When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for identifying individual stereoisomers. creative-proteomics.comnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. nih.gov This can be particularly useful in distinguishing between isomers that may have the same molecular weight but different structures.

In the context of stereochemistry, while MS itself is not inherently a chiral technique, it plays a crucial role when combined with chiral chromatography. The mass spectrometer serves as a highly sensitive and specific detector for the enantiomers or diastereomers as they elute from the chiral column. nih.govnih.gov

Data Tables

Table 1: Chromatographic Techniques for Stereoisomer Separation of this compound

TechniqueSub-techniquePrincipleApplication for this compound
Gas Chromatography (GC) Chiral GC-MSSeparation of volatile diastereomeric derivatives on a chiral stationary phase followed by mass spectrometric detection. creative-proteomics.comnih.govResolution and identification of the four diastereomers after derivatization.
High-Performance Liquid Chromatography (HPLC) Chiral HPLCSeparation of enantiomers using a chiral stationary phase or by forming diastereomers with a chiral derivatizing agent. nih.govresearchgate.netDetermination of enantiomeric purity and quantification of individual enantiomers.
Chiral Stationary Phases (CSPs) Various (e.g., polysaccharide-based, crown ethers)Differential interaction of enantiomers with the chiral selector of the stationary phase. nih.govresearchgate.netDirect separation of enantiomers without derivatization, enabling accurate analysis of stereoisomeric composition.

Table 2: Spectroscopic Techniques for Structural Elucidation of this compound

TechniqueSub-techniquePrincipleApplication for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR (e.g., with CDAs, 2D NMR)Differentiation of diastereomers based on distinct chemical shifts and determination of spatial proximity of atoms. researchgate.netfrontiersin.orgElucidation of relative and absolute stereochemistry, and confirmation of the 3D structure.
Mass Spectrometry (MS) MS, HRMS, MS/MSMeasurement of mass-to-charge ratio to determine molecular weight and fragmentation patterns for structural information. acs.orgnih.govConfirmation of molecular formula and structural integrity, especially when coupled with a chiral separation technique.

Optical Rotation Measurements for Enantiomeric Homogeneity

Optical rotation is a fundamental property of chiral molecules and serves as a critical tool for assessing the enantiomeric homogeneity of this compound. Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. libretexts.org The specific rotation, a standardized measure, is a characteristic physical constant for a given enantiomer under defined conditions (e.g., temperature, solvent, concentration, and the wavelength of the light source). libretexts.org

A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no optical activity as the rotations of the individual enantiomers cancel each other out. libretexts.org Therefore, measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer allows for the determination of its enantiomeric purity. A measured specific rotation that matches the literature value for a pure enantiomer indicates high enantiomeric homogeneity. Conversely, a lower value or a value of zero suggests the presence of the other enantiomer or a racemic mixture, respectively.

The specific rotation ([α]) is calculated using the observed rotation (α), the path length of the sample tube (l), and the concentration of the sample (c). libretexts.org It's important to note that there is no direct correlation between the R/S designation of a chiral center and the direction (dextrorotatory (+) or levorotatory (-)) of its specific rotation. libretexts.org

Derivatization Strategies for Analytical Enhancement

Due to the polar nature of the amino and hydroxyl functional groups, this compound can be challenging to analyze directly using certain chromatographic techniques, particularly gas chromatography (GC). sigmaaldrich.com Derivatization, the chemical modification of the analyte, is often employed to enhance its volatility, thermal stability, and detectability. sigmaaldrich.comweber.huresearchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

A common and effective derivatization strategy for amino acids prior to GC-MS analysis is a two-step process involving esterification followed by acylation. nih.govresearchgate.net

Esterification: The carboxyl group is typically esterified, for instance, by reacting with an alcohol in the presence of an acid catalyst. researchgate.net

Acylation: The amino and hydroxyl groups are then acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to introduce fluorinated acyl groups. nih.govresearchgate.net This increases the volatility and thermal stability of the molecule and enhances its electronegativity, which is advantageous for detection by mass spectrometry. nih.gov

Another widely used method is silylation, where active hydrogens on the amino and hydroxyl groups are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed for this purpose. sigmaaldrich.com Silylation is a common technique for a variety of compounds, though it is sensitive to moisture. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV or fluorescence detectors. creative-proteomics.compsu.edu This is particularly useful as many amino acids, including this compound, lack a strong native chromophore. waters.com

Common derivatization reagents for amino acids in HPLC include:

9-Fluorenyl Methyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. creative-proteomics.com

Ortho-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. creative-proteomics.comresearchgate.net

2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino groups to form stable derivatives that can be detected by UV absorbance. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with amino acids to form stable, fluorescent derivatives suitable for reversed-phase HPLC. mdpi.com

The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the desired sensitivity and selectivity of the analysis. weber.hucreative-proteomics.com

Interactive Data Table: Common Derivatization Reagents for Amino Acid Analysis

ReagentAbbreviationTarget Functional GroupsAnalytical TechniqueDetection Method
Pentafluoropropionic anhydridePFPAAmino, HydroxylGC-MSMass Spectrometry
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAAmino, HydroxylGC-MSMass Spectrometry
9-Fluorenyl Methyl ChloroformateFMOC-ClPrimary and Secondary AminesHPLCFluorescence, UV
Ortho-PhthaldialdehydeOPAPrimary AminesHPLCFluorescence
2,4-DinitrofluorobenzeneDNFBPrimary and Secondary AminesHPLCUV Absorbance
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCAmino AcidsHPLCFluorescence

Quantitative Determination Methods in Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, presents a significant analytical challenge due to potential interferences from other components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective technique for this purpose. nih.govrestek.comnih.gov

LC-MS/MS offers the advantage of direct analysis, often without the need for derivatization, which can simplify sample preparation and reduce analysis time. restek.com The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A typical LC-MS/MS method for the quantification of a target analyte like this compound involves the following steps:

Sample Preparation: This may involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

Chromatographic Separation: The sample extract is injected into an LC system, where the analyte is separated from other components on a suitable column. For polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) can be effective. restek.com

Ionization: The analyte eluting from the column is ionized, typically using electrospray ionization (ESI).

Mass Spectrometric Detection: The ionized analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from the matrix and allows for accurate quantification. mdpi.com

Method validation is a critical aspect of quantitative analysis and typically includes the assessment of linearity, accuracy, precision, recovery, and stability of the analyte under various conditions. nih.gov For instance, a study on the quantification of similar short-chain fatty acids in human plasma using LC-MS/MS demonstrated high recovery (>88%) and stability across various sample handling and storage conditions. nih.gov

Interactive Data Table: Key Parameters in a Validated LC-MS/MS Method

ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
AccuracyThe closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the lower limit of quantification)
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification)
RecoveryThe extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration

Theoretical and Computational Studies

Molecular Modeling of Stereoisomers

Methyl 2-amino-4-hydroxypentanoate, derived from 4-hydroxyisoleucine (B15566), possesses multiple chiral centers, giving rise to several stereoisomers. The spatial arrangement of atoms in these isomers is crucial as it dictates their chemical and biological properties. Molecular modeling studies have been instrumental in elucidating the three-dimensional structures of these stereoisomers.

Notably, 4-hydroxyisoleucine has been identified to exist in two primary diastereomeric forms: the major (2S, 3R, 4S) configuration and the minor (2R, 3R, 4S) configuration. nih.gov Computational models have been used to determine the lowest-energy conformations of these isomers, providing a foundational understanding of their relative stabilities and potential for interconversion. explorationpub.com These models are essential for interpreting experimental data and for designing stereoselective syntheses. A computational study on 4-hydroxyisoleucine explored seven of its potential isomers, identifying the lowest-lying isomer for further detailed analysis. explorationpub.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided deep insights into the electronic structure and reactivity of 4-hydroxyisoleucine. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

A significant study utilized DFT calculations at the B3LYP/Def2TZVP level with an implicit water solvent model to investigate the electronic properties of 4-hydroxyisoleucine. explorationpub.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical in this context. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) map, another product of these calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For 4-hydroxyisoleucine, the MEP plot indicates that the molecule can act as both a nucleophile and an electrophile, highlighting regions susceptible to intermolecular interactions. explorationpub.com Natural Bond Orbital (NBO) analysis has also been employed to understand the charge distribution on individual atoms, further refining the picture of the molecule's reactivity. explorationpub.com

Table 1: Calculated Physicochemical and Electronic Properties of 4-hydroxyisoleucine explorationpub.com

PropertyValue
Molecular Weight ( g/mol )147.09
LogP-2.63
Topological Polar Surface Area (Ų)83.55
Number of Hydrogen Bond Acceptors4
Number of Hydrogen Bond Donors4
Number of Rotatable Bonds3

Note: Data is for the parent compound, 4-hydroxyisoleucine.

Computational Studies on Reaction Mechanisms and Energy Barriers

As of the latest available research, specific computational studies detailing the reaction mechanisms and associated energy barriers for this compound or its parent compound, 4-hydroxyisoleucine, are not extensively documented in the literature. While the synthesis of 4-hydroxyisoleucine has been achieved through various chemical and enzymatic routes, detailed computational investigations into the transition states and energy profiles of these reactions are sparse. Such studies would be invaluable for optimizing synthetic pathways and understanding the kinetics of its formation and degradation. For instance, understanding the energy barriers for the conversion between its different stereoisomers would be of significant interest.

Docking Studies (Excluding Human Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While many docking studies involving 4-hydroxyisoleucine focus on human therapeutic targets, some investigations have explored its interactions with non-human proteins, which can be relevant for various applications, including its effects on other organisms or its role in enzymatic processes.

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound, stemming from its rotatable bonds, allows it to adopt various conformations. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule and the energy differences between them. This is crucial as the biological activity and physical properties of the molecule can be highly dependent on its preferred conformation.

Computational methods are used to explore the conformational landscape of the molecule. For 4-hydroxyisoleucine, it is understood that the molecule is flexible, with three rotatable bonds. frontiersin.org The presence of both amino and hydroxyl groups allows for the formation of various intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in stabilizing certain conformations and in its interactions with its environment, such as solvent molecules or receptor binding sites. The ability of 4-hydroxyisoleucine to act as both a hydrogen bond donor and acceptor contributes to its solubility in polar solvents and its potential for specific binding interactions. explorationpub.com The analysis of these non-covalent interactions is fundamental to understanding its behavior in different chemical and biological systems.

Q & A

Q. How can researchers validate the compound’s mechanism of action in pathogen inhibition studies?

  • Gene knockout models : CRISPR/Cas9-edited pathogens (e.g., Leishmania lacking target enzymes) to confirm on-target effects .
  • Metabolomic profiling : LC-MS/MS to track changes in pathogen metabolic pathways (e.g., polyamine biosynthesis) post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.